molecular formula C15H12N4O2S B2852550 N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951899-81-3

N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2852550
CAS No.: 951899-81-3
M. Wt: 312.35
InChI Key: LEUNCLBIXZKKOH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a benzothiadiazole moiety, and a carboxamide group.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some acetanilides have been found to inhibit histone deacetylase, an enzyme involved in gene expression .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, Acetaminophen Related Compound A is classified as an eye irritant .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, compounds that inhibit histone deacetylase could be further investigated for their potential use in treating diseases that involve abnormal gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclocondensation of 4-(acetylamino)phenylacetic acid with thiourea in the presence of a suitable catalyst, such as sodium acetate, under reflux conditions. This reaction forms the benzothiadiazole ring system, which is then further functionalized to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Azithromycin Related Compound H: This compound has a similar acetylamino group attached to a phenyl ring but differs in its overall structure and biological activity.

    N-(4-(acetylamino)phenyl)-2-methylbenzamide: Another compound with a similar acetylamino group but different functional groups and applications.

Uniqueness

N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new materials and drugs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-9(20)16-11-3-5-12(6-4-11)17-15(21)10-2-7-13-14(8-10)22-19-18-13/h2-8H,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUNCLBIXZKKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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